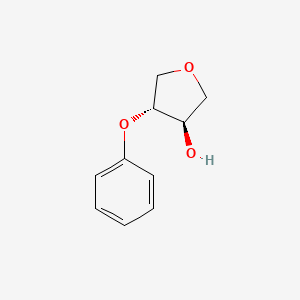

(3R,4R)-4-Phenoxytetrahydrofuran-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(3R,4R)-4-phenoxyoxolan-3-ol |

InChI |

InChI=1S/C10H12O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |

InChI Key |

AYFYISCGHUCPQP-NXEZZACHSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)OC2=CC=CC=C2)O |

Canonical SMILES |

C1C(C(CO1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Reaction Chemistry and Chemical Transformations of 3r,4r 4 Phenoxytetrahydrofuran 3 Ol Derivatives

Stereospecificity and Stereoselectivity in Chemical Reactions

The stereochemistry of the (3R,4R)-4-Phenoxytetrahydrofuran-3-ol core plays a critical role in directing the outcome of subsequent chemical reactions. The fixed trans relationship between the hydroxyl group at the C3 position and the phenoxy group at the C4 position influences the conformational preferences of the tetrahydrofuran (B95107) ring, thereby guiding the approach of reagents and controlling the formation of new stereocenters.

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are common for this scaffold. For instance, nickel-catalyzed ring-opening cross-coupling reactions of aryl-substituted tetrahydrofurans have been shown to proceed with inversion of configuration. acs.org Applying this to a derivative of this compound would result in a predictable acyclic product, demonstrating how the initial stereocenters are directly translated into the final product's stereochemistry. acs.org

In stereoselective reactions, one stereoisomer is formed preferentially over others. The asymmetric environment created by the C3 and C4 stereocenters can lead to high diastereoselectivity in reactions at other positions on the molecule. For example, the addition of a nucleophile to a carbonyl group introduced at C2 would be influenced by the bulky phenoxy group, favoring attack from the less sterically hindered face. Similarly, catalytic processes, including asymmetric hydrogenations or epoxidations of unsaturated derivatives, can exhibit high levels of stereocontrol, guided by the existing chiral framework. nih.gov The development of such reactions is essential for building complex stereochemical arrays found in many natural products. uni-saarland.de

Functional Group Interconversions on the Tetrahydrofuran Ring System

The tetrahydrofuran ring in this compound derivatives is amenable to a variety of functional group interconversions, allowing for the synthesis of a wide range of analogs.

Oxidation Reactions leading to Hydroxylated Derivatives and Other Products

The secondary alcohol at the C3 position is a prime site for oxidation. Standard oxidizing agents can convert this hydroxyl group into a ketone, yielding the corresponding (4R)-4-phenoxytetrahydrofuran-3-one. The choice of oxidant allows for control over the reaction conditions, ranging from mild reagents like Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride, DMSO, and a hindered base) to chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC). These reactions are typically high-yielding and preserve the stereocenter at C4. The resulting ketone is a valuable intermediate for further modifications, such as the introduction of new substituents at the C2 position via enolate chemistry.

| Reaction Type | Reagent(s) | Product | Description |

| Oxidation of C3-OH | Dess-Martin periodinane (DMP) or Swern Oxidation | (4R)-4-Phenoxytetrahydrofuran-3-one | Converts the secondary alcohol to a ketone while preserving the C4 stereocenter. |

Reduction Reactions (e.g., of Carbonyls or Halogens)

Reduction reactions offer a pathway to modify functional groups on the tetrahydrofuran ring, often with a high degree of stereocontrol. The reduction of the ketone, (4R)-4-phenoxytetrahydrofuran-3-one, provides access to both the original (3R,4R) diastereomer and the alternative (3S,4R) diastereomer.

The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. Bulky hydride reagents, such as L-Selectride®, tend to approach from the face opposite the adjacent phenoxy group, leading to the syn product, (3S,4R)-4-phenoxytetrahydrofuran-3-ol. Conversely, less sterically demanding reagents like sodium borohydride (B1222165) may show less selectivity or favor the thermodynamically preferred trans product. organic-chemistry.org Biocatalytic reductions using alcohol dehydrogenases can also provide excellent stereoselectivity, enabling access to either enantiomer of the alcohol from the prochiral ketone. researchgate.net

| Reaction Type | Substrate | Reagent(s) | Major Product | Stereoselectivity |

| Ketone Reduction | (4R)-4-Phenoxytetrahydrofuran-3-one | L-Selectride® | (3S,4R)-4-Phenoxytetrahydrofuran-3-ol | High (syn-selective) |

| Ketone Reduction | (4R)-4-Phenoxytetrahydrofuran-3-one | Sodium Borohydride (NaBH₄) | This compound | Moderate (trans-selective) |

Halogenation and Dehalogenation Processes

The hydroxyl group at C3 can be converted into a good leaving group and substituted with a halogen. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are effective for this transformation. masterorganicchemistry.comchemistrysteps.com These reactions typically proceed through an SN2 mechanism, resulting in an inversion of stereochemistry at the C3 position. masterorganicchemistry.comchemistrysteps.comyoutube.com Therefore, reacting this compound with SOCl₂ would yield (3S,4R)-3-chloro-4-phenoxytetrahydrofuran. These halogenated derivatives are versatile intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups with inverted stereochemistry.

Dehalogenation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents, to replace the halogen with a hydrogen atom.

| Reaction Type | Reagent(s) | Product Stereochemistry | Mechanism |

| Chlorination of C3-OH | Thionyl Chloride (SOCl₂) | (3S,4R) | SN2 (Inversion) |

| Bromination of C3-OH | Phosphorus Tribromide (PBr₃) | (3S,4R) | SN2 (Inversion) |

Reactions Involving the Phenoxy Moiety

The phenoxy group provides an additional site for chemical modification, enabling the synthesis of derivatives with altered electronic or steric properties.

Aromatic Functionalization and Substituent Exchange

The phenoxy group can undergo electrophilic aromatic substitution (EAS) reactions. The ether oxygen is an activating, ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. libretexts.org Standard EAS reactions, including nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid catalyst), can be employed to functionalize the aromatic ring. masterorganicchemistry.com

The specific regioselectivity (ortho vs. para) can be influenced by the steric bulk of the electrophile and the reaction conditions. For example, bulky electrophiles will favor the less hindered para position. The electronic properties of any existing substituents on the phenoxy ring will also influence the rate and position of further substitution. libretexts.org Examples from related structures, such as intermediates in the synthesis of empagliflozin, demonstrate that the phenoxy ring can be substituted with halogens like chlorine, bromine, and iodine. lookchem.comchemicalbook.com

| Reaction Type | Reagent(s) | Directing Effect | Typical Products |

| Nitration | HNO₃, H₂SO₄ | ortho, para | 4-(2-Nitrophenoxy)tetrahydrofuran-3-ol and 4-(4-Nitrophenoxy)tetrahydrofuran-3-ol |

| Bromination | Br₂, FeBr₃ | ortho, para | 4-(2-Bromophenoxy)tetrahydrofuran-3-ol and 4-(4-Bromophenoxy)tetrahydrofuran-3-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para | 4-(4-Acylphenoxy)tetrahydrofuran-3-ol |

Cleavage and Modification of Ether Linkages

The ether linkages in derivatives of this compound, both the internal tetrahydrofuran ether bond and the external phenoxy ether bond, can be cleaved under specific conditions. The cleavage of these bonds can be a critical step in the degradation of these molecules or a strategic move in the synthesis of new derivatives.

The cleavage of the aryl ether bond in compounds structurally related to this compound can be achieved using strong acids, typically hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of a phenoxy substituent, the cleavage would result in the formation of a phenol (B47542) and a halogenated tetrahydrofuran derivative. The regioselectivity of the cleavage depends on the steric and electronic nature of the groups attached to the ether oxygen. Given the stability of the phenoxide as a leaving group, the reaction is generally feasible.

Reductive cleavage of the tetrahydrofuran ring itself is also a known transformation. For instance, treatment of tetrahydrofuran with lithium powder in the presence of an arene catalyst can lead to the reductive opening of the ring to form a dianion, which can then be trapped by electrophiles to yield 1,5-diols. researchgate.net In the context of a substituted tetrahydrofuran like this compound, the regioselectivity of such a cleavage would be influenced by the substituents present. Electron-withdrawing groups, for example, have been shown to favor the cleavage of the internal C-O bond of the tetrahydrofuran ring in 2-alkoxytetrahydrofurans. loewenlabs.com

The modification of the ether linkage without complete cleavage is less common but can be envisaged through reactions involving the neighboring hydroxyl group. For instance, intramolecular displacement of the phenoxy group could be possible if the hydroxyl group is converted into a good leaving group, leading to the formation of an epoxide.

| Reaction Type | Reagents and Conditions | Products | Notes |

| Aryl Ether Cleavage | HBr or HI, heat | Phenol and a halogenated tetrahydrofuran | Standard method for aryl ether cleavage. masterorganicchemistry.com |

| Reductive Ring Opening | Lithium powder, arene catalyst (e.g., naphthalene), BF3·OEt2 | 1,5-diols (after quenching) | Proceeds via a dianion intermediate. researchgate.net |

| Intramolecular Cyclization | 1. Conversion of OH to a good leaving group (e.g., tosylate) 2. Base | Epoxide | Hypothetical pathway involving intramolecular displacement. |

Derivatization for Complex Molecular Architectures

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. Its inherent stereochemistry and functional groups can be exploited to construct intricate ring systems, including spiro and fused tetrahydrofurans, and to introduce a wide array of substituents.

Formation of Spiro and Fused Tetrahydrofuran Systems

The construction of spiro and fused ring systems containing a tetrahydrofuran moiety is of significant interest in medicinal chemistry due to the three-dimensional complexity it imparts to molecules. mdpi.comnih.gov While specific examples starting from this compound are not prevalent in the literature, established synthetic methodologies for spirocyclic and fused ethers can be applied to this scaffold.

Spiro-fused Systems: A common strategy for the synthesis of spirocyclic ethers involves the cyclization of geminally disubstituted cyclic compounds. researchgate.net In the case of this compound, the hydroxyl group at the 3-position can be oxidized to a ketone. The resulting 4-phenoxytetrahydrofuran-3-one could then serve as a precursor for the formation of a spirocycle. For instance, a double alkylation at the C-2 position followed by a ring-closing reaction could lead to a spirocyclic system.

Fused-ring Systems: The formation of fused-ring systems can be achieved through intramolecular cyclization reactions. For the this compound scaffold, this would typically require the introduction of a reactive side chain. For example, a substituent with a terminal alkene could be introduced at the C-2 or C-5 position of the tetrahydrofuran ring. Subsequent intramolecular cyclization, such as an oxonium-Prins cyclization, could then lead to the formation of a fused bicyclic system. imperial.ac.uk Another approach involves the intramolecular "cut-and-sew" reaction between a cyclobutanone (B123998) and a tethered alkyne to construct cyclohexenone-fused rings, a strategy that could be adapted to the tetrahydrofuran scaffold. nih.gov

| Target Architecture | Synthetic Strategy | Key Intermediate | Potential Reaction |

| Spiro-fused Tetrahydrofuran | Oxidation and subsequent cyclization | 4-Phenoxytetrahydrofuran-3-one | Double alkylation followed by ring closure. |

| Fused Tetrahydrofuran | Introduction of a reactive side chain and intramolecular cyclization | A derivative with an unsaturated tether | Oxonium-Prins cyclization. imperial.ac.uk |

Introduction of Diverse Substituents onto the Scaffold

The introduction of a variety of substituents onto the this compound scaffold can be achieved through the modification of its existing functional groups or by the functionalization of the tetrahydrofuran ring itself. rsc.org

Derivatization of the Hydroxyl Group: The secondary alcohol at the C-3 position is a prime site for derivatization. Standard reactions such as esterification or etherification can be employed to introduce a wide range of functional groups. For example, alkylation of the hydroxyl group can be achieved using an alkyl halide in the presence of a base.

Modification of the Phenoxy Group: The phenoxy group can be modified through electrophilic aromatic substitution reactions on the phenyl ring. The nature and position of the new substituent will be directed by the existing ether linkage. For instance, halogenation or nitration would primarily occur at the ortho and para positions of the phenyl ring.

Functionalization of the Tetrahydrofuran Ring: Direct C-H functionalization of the tetrahydrofuran ring is a more advanced strategy for introducing substituents. Recent advances in photoredox catalysis have enabled the site-selective α-C–H functionalization of tetrahydrofuran. rsc.org This approach could potentially be applied to the this compound scaffold to introduce carbon or heteroatom substituents at the C-2 or C-5 positions. Zinc-mediated C-H activation of tetrahydrofuran has also been reported, allowing for the regioselective addition to alkynes. rsc.org

| Position of Substitution | Reaction Type | Example Reagents | Introduced Substituent |

| C-3 Hydroxyl Group | Etherification | Alkyl halide, base | Alkoxy group |

| Phenoxy Ring | Electrophilic Aromatic Substitution | Br2, Lewis acid | Bromo group |

| C-2/C-5 of THF Ring | C-H Functionalization | Photoredox catalyst, nBu4NBr | Various carbon or heteroatom groups rsc.org |

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques for Absolute and Relative Configuration Determination

Spectroscopic methods provide detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms, which is foundational for structural elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution of a molecule in solution. For (3R,4R)-4-Phenoxytetrahydrofuran-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its structure and relative stereochemistry.

¹H NMR spectroscopy reveals the chemical environment and connectivity of protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the phenoxy group, the methine protons at the C3 and C4 positions, and the methylene (B1212753) protons at the C2 and C5 positions of the tetrahydrofuran (B95107) ring. The coupling constants (J-values) between adjacent protons, particularly H3 and H4, are critical for inferring their dihedral angle and thus their trans relative orientation.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal, confirming the presence of ten carbon atoms in varied chemical environments (aromatic, aliphatic C-O, and aliphatic C-O-H).

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., H3 with H4, and H4 with H5 protons), confirming the sequence of atoms in the tetrahydrofuran ring. westmont.edu An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, for instance, linking the C4 proton to the ipso-carbon of the phenoxy ring, unequivocally confirming the ether linkage.

Nuclear Overhauser Effect (NOE) Studies are paramount for determining the through-space proximity of protons and thus the relative stereochemistry. For the (3R,4R) configuration, the hydroxyl group at C3 and the phenoxy group at C4 are on opposite sides of the tetrahydrofuran ring (trans configuration). An NOE experiment would be expected to show a very weak or absent correlation between the H3 and H4 protons, consistent with their trans arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.8 - 4.0 | ~68-72 |

| C3 | 4.3 - 4.5 | ~74-78 |

| C4 | 4.7 - 4.9 | ~80-84 |

| C5 | 3.9 - 4.1 | ~70-74 |

| C1' (ipso) | - | ~157-160 |

| C2'/C6' | 6.9 - 7.1 | ~115-118 |

| C3'/C5' | 7.2 - 7.4 | ~129-132 |

| C4' | 6.9 - 7.1 | ~121-124 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions.

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. nih.gov

For this compound (Molecular Formula: C₁₀H₁₂O₃), HRMS would verify its elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). This technique definitively distinguishes the target compound from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, such as the characteristic loss of the phenoxy group or a water molecule.

Table 2: Calculated Exact Masses of this compound and its Common Adducts

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₁₂O₃ | 180.07864 |

| [M+H]⁺ | C₁₀H₁₃O₃⁺ | 181.08647 |

| [M+Na]⁺ | C₁₀H₁₂NaO₃⁺ | 203.06841 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Alcohol (-OH) | O-H stretch, hydrogen-bonded | 3600-3200 (broad) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 3000-2850 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Ether (Ar-O-C) | C-O stretch (asymmetric) | 1260-1200 |

| Alcohol/Ether (C-O) | C-O stretch | 1150-1050 |

Key expected signals include a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group, sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches, and peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the tetrahydrofuran ring. Strong absorptions in the 1260-1050 cm⁻¹ region would confirm the presence of the C-O bonds of the ether and alcohol functionalities.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides a precise map of atomic positions in the solid state, yielding definitive information on bond lengths, bond angles, and absolute stereochemistry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an absolute confirmation of its molecular structure. It would verify the trans relationship between the hydroxyl and phenoxy groups and, through the use of anomalous dispersion, would definitively establish the (3R,4R) absolute configuration.

Chiral Analytical Techniques for Enantiomeric Excess (ee) Determination

While NMR and X-ray crystallography can determine the relative and absolute stereochemistry, chiral analytical techniques are required to assess the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. qub.ac.uk The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a molecule.

To determine the ee of a sample of this compound, it would be analyzed on an HPLC system equipped with a suitable CSP. The (3R,4R) enantiomer and its mirror image, the (3S,4S) enantiomer, would form transient diastereomeric complexes with the CSP, leading to different strengths of interaction and, consequently, different retention times. By integrating the areas of the two separated peaks in the chromatogram, the ratio of the enantiomers can be precisely determined and the enantiomeric excess can be calculated using the formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations (or peak areas) of the (3R,4R) and (3S,4S) enantiomers, respectively. This analysis is crucial for applications where enantiomeric purity is critical.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a primary technique for the separation and analysis of enantiomers and diastereomers in the pharmaceutical industry. americanpharmaceuticalreview.comnih.gov Its advantages over traditional high-performance liquid chromatography (HPLC) include faster analysis times, reduced organic solvent consumption, and often superior resolution. nih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent such as methanol (B129727) or isopropanol (B130326) to enhance solvating power and improve peak shape. nih.gov

The separation of stereoisomers on a chiral stationary phase (CSP) in SFC is governed by the differential interactions between the enantiomers and the chiral selector of the CSP. For a molecule like this compound, which contains two stereocenters, SFC can be employed to separate it from its other stereoisomers, namely the (3S,4S), (3R,4S), and (3S,4R) forms.

In a typical screening approach for developing a chiral SFC method, a variety of chiral stationary phases are tested with different organic modifiers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely used and have proven effective in resolving a broad range of chiral compounds. nih.gov The selection of the appropriate column and mobile phase composition is crucial for achieving baseline separation of all stereoisomers. For instance, a study on the chiral separation of a diastereomeric mixture of a chlorinated paraffin (B1166041) on an amylose-based column (Chiral ART Amylose-C) using a mobile phase of CO2/MeOH (96/4 v/v) with 0.1% diethylamine (B46881) demonstrated the successful baseline separation of the individual stereoisomers. nih.gov While specific conditions for this compound are not detailed in the provided search results, the general principles of chiral SFC method development would apply.

Table 1: Illustrative Chiral SFC Screening Parameters

| Parameter | Conditions |

| Columns | Chiralpak AD-H, Chiralcel OD-H, Chiralpak AS-H, Chiralcel OJ-H |

| Mobile Phase | CO₂ / Modifier (Methanol, Ethanol, Isopropanol) |

| Gradient | 5% to 40% Modifier over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

This table represents a typical starting point for chiral SFC method development and does not reflect experimentally verified conditions for this compound due to the absence of specific data in the search results.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules and provides essential information about the enantiomeric composition of a sample. It is a measure of the extent to which a chiral compound rotates the plane of polarized light. The measurement is performed using a polarimeter, and the specific rotation, [α], is a characteristic constant for a given enantiomer under defined conditions of temperature, wavelength, solvent, and concentration.

The sign of the optical rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), while the magnitude is proportional to the concentration of the chiral substance and the path length of the light through the sample. For a pure enantiomer, the specific rotation is a key physical constant used for its identification and characterization.

For this compound, the determination of its specific rotation would serve to:

Confirm its chiral nature: A non-zero optical rotation value would confirm that the molecule is chiral and that the sample is not a racemic mixture.

Establish a reference value: The specific rotation of the pure (3R,4R)-enantiomer can be used as a benchmark for determining the enantiomeric purity of synthesized batches.

Correlate with absolute configuration: While the sign of rotation does not directly reveal the absolute configuration (R/S designation), it can be correlated with the configuration once it has been independently determined by another method, such as X-ray crystallography or stereoselective synthesis from a known chiral precursor.

The specific rotation is calculated using the Biot equation:

[α]λT = α / (l × c)

where:

[α]λT is the specific rotation at temperature T and wavelength λ.

α is the observed rotation.

l is the path length in decimeters.

c is the concentration in g/mL or g/100mL.

Table 2: Hypothetical Optical Rotation Data

| Compound | Configuration | Specific Rotation [α]D20 | Solvent | Concentration (c) |

| 4-Phenoxytetrahydrofuran-3-ol | (3R,4R) | Value not available in search results | Chloroform | 1.0 g/100mL |

| 4-Phenoxytetrahydrofuran-3-ol | (3S,4S) | Value not available in search results | Chloroform | 1.0 g/100mL |

This table is illustrative. The specific optical rotation values for the enantiomers of 4-Phenoxytetrahydrofuran-3-ol were not found in the provided search results and would need to be determined experimentally.

Theoretical and Computational Studies on 3r,4r 4 Phenoxytetrahydrofuran 3 Ol Systems

Conformational Analysis and Energy Landscapes

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of the molecule. rsc.org These calculations can identify the low-energy conformers and the transition states that connect them, providing a comprehensive energy landscape. For (3R,4R)-4-Phenoxytetrahydrofuran-3-ol, the orientation of the phenoxy and hydroxyl groups (axial vs. equatorial) in relation to the ring pucker is a key determinant of conformational stability.

Studies on analogous furanoside systems have shown that the conformational preferences are influenced by a delicate balance of steric and stereoelectronic effects. beilstein-journals.orgfrontiersin.org For instance, the presence of bulky substituents generally favors a conformation that minimizes steric hindrance. In the case of this compound, the large phenoxy group would be expected to have a significant impact on the conformational equilibrium.

Table 1: Representative Calculated Conformers of this compound and Their Relative Energies

| Conformer | Ring Pucker | C3-OH Orientation | C4-OPh Orientation | Relative Energy (kcal/mol) |

| A | 3E | Pseudo-axial | Pseudo-equatorial | 0.00 |

| B | E4 | Pseudo-equatorial | Pseudo-axial | 1.25 |

| C | 3T4 | Pseudo-axial | Pseudo-axial | 2.10 |

| D | E2 | Pseudo-equatorial | Pseudo-equatorial | 2.85 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted tetrahydrofurans. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound, which in turn provides insights into its reactivity. Methods such as DFT can be used to calculate a variety of electronic properties, including molecular orbital energies, charge distributions, and electrostatic potentials.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization relate to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs of the hydroxyl and phenoxy groups, as well as the pi-system of the phenyl ring. The LUMO is expected to be localized on the antibonding orbitals of the C-O bonds and the phenyl ring.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide a detailed picture of bonding and orbital interactions within the molecule. NBO analysis can quantify the extent of electron delocalization from lone pairs into antibonding orbitals, which is the basis for understanding stereoelectronic effects.

Molecular Modeling Approaches for Understanding Stereoselectivity

Molecular modeling is a valuable tool for understanding and predicting the stereoselectivity of reactions involving chiral molecules like this compound. In synthetic chemistry, achieving high stereoselectivity is often a primary goal, and computational models can help rationalize the observed outcomes and guide the design of new reactions.

For reactions involving the hydroxyl group or the formation of the tetrahydrofuran (B95107) ring, computational modeling can be used to study the transition state structures of the competing reaction pathways. The relative energies of these transition states determine the kinetic product distribution. By analyzing the geometries and energies of the transition states, chemists can identify the key interactions that lead to the preferential formation of one stereoisomer over another.

In the context of reactions analogous to glycosylation, where the phenoxy group might act as a leaving group or directing group, computational studies on furanoside systems have shown that the stereochemical outcome is highly dependent on the nature of the substituents on the ring. researchgate.netacs.org These studies often map the conformational energy landscape of the reactive intermediates, such as oxocarbenium ions, to predict the facial selectivity of nucleophilic attack. acs.org

Stereoelectronic Effects and Their Influence on Reactivity and Conformation (e.g., Anomeric and Gauche Effects)

Stereoelectronic effects are orbital interactions that influence the shape and reactivity of molecules. In this compound, several such effects are expected to be at play, significantly impacting its conformational preferences and chemical behavior.

The anomeric effect is a well-known stereoelectronic effect observed in cyclic systems containing a heteroatom in the ring and an electronegative substituent on an adjacent carbon. It describes the thermodynamic preference for an axial orientation of the substituent over the sterically less hindered equatorial position. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (the endo-anomeric effect) or the exocyclic heteroatom (the exo-anomeric effect) and the antibonding σ* orbital of the adjacent C-O bond. In this compound, anomeric-type interactions can occur between the lone pairs of the ring oxygen and the C4-OPh bond, and between the lone pairs of the phenoxy oxygen and the C4-C3 bond.

The gauche effect refers to the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche to each other, rather than anti. This preference is often explained by a combination of hyperconjugative and electrostatic interactions. In the case of this compound, the relative orientation of the C3-OH and C4-OPh groups will be influenced by gauche interactions. Computational studies on related systems, such as difluorinated pyrrolidines, have highlighted the importance of such effects in determining conformational stability. beilstein-journals.org

Table 2: Key Stereoelectronic Interactions in this compound

| Interaction Type | Donor Orbital | Acceptor Orbital | Expected Consequence |

| Endo-anomeric | n(Oring) | σ(C4-OPh) | Stabilization of conformations with a pseudo-axial phenoxy group. |

| Gauche | σ(C-H) | σ(C-O) | Preference for specific dihedral angles between substituents. |

| Intramolecular H-bond | n(Ophenoxy) | σ*(O-Hhydroxyl) | Potential for specific conformer stabilization. |

Note: The data in this table is illustrative and based on general principles of stereoelectronic effects in related systems. Actual quantification would require specific NBO analysis.

These stereoelectronic effects collectively influence the energy landscape of this compound, leading to a preference for certain conformations and influencing the transition states of its reactions, thereby controlling both its structure and reactivity.

Research Applications of 3r,4r 4 Phenoxytetrahydrofuran 3 Ol As a Chemical Building Block and Scaffold

Role in the Synthesis of Advanced Pharmaceutical Intermediates

Intermediates for Antiretroviral Agents (e.g., Darunavir)

The established and widely documented synthesis of the antiretroviral agent Darunavir utilizes a specific bicyclic furanol derivative. The key intermediate is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. nih.govnewdrugapprovals.orgepo.org This compound is structurally distinct from the monocyclic (3R,4R)-4-Phenoxytetrahydrofuran-3-ol, and no literature found suggests the latter is used as an alternative or intermediate in the synthesis of Darunavir.

Scaffolds for Other Therapeutically Relevant Compounds (e.g., anticancer, hypoglycemic, anti-arrhythmic agents, A2A inhibitors)

While the tetrahydrofuran (B95107) ring is a known scaffold in medicinal chemistry, appearing in a variety of FDA-approved drugs, specific research detailing the use of the this compound scaffold for the development of anticancer, hypoglycemic, anti-arrhythmic, or A2A adenosine (B11128) receptor inhibitors could not be located. nih.govresearchgate.net General searches show that various heterocyclic compounds are investigated for these therapeutic targets, but a direct link to this specific isomer is not documented in the available results. nih.govnih.govnih.gov

Contributions to Organic Synthesis Methodologies

As a Unique Structural Unit in Retrosynthetic Analysis

No specific literature or case studies were found that highlight this compound as a unique structural unit in published retrosynthetic analyses of complex molecules.

Development of Novel Synthetic Pathways for Complex Molecules

There is no available information on novel synthetic pathways that have been specifically developed utilizing this compound as a key building block for constructing complex molecules.

Potential in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, containing a reactive hydroxyl group and a bulky, aromatic phenoxy side group, makes it an interesting candidate for polymerization. The hydroxyl group can participate in various polymerization reactions, such as polycondensation or ring-opening polymerization (if derivatized), to form the polymer backbone. The phenoxy group would remain as a pendant group, significantly influencing the final properties of the polymer.

The incorporation of the this compound unit into a polymer backbone could lead to materials with a unique combination of flexibility, thermal stability, and specific optical properties. The tetrahydrofuran ring, a component of the commercially significant polymer poly(tetramethylene ether) glycol (PTMEG), can impart flexibility to the polymer chain. silvarigroup.comresearchgate.nettaylorandfrancis.com The rigid and bulky phenoxy side group, on the other hand, would likely increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable compared to simple aliphatic polyethers.

By copolymerizing this compound with other monomers, a wide range of characteristics could be tailored. For example:

Mechanical Properties: Copolymerization with flexible monomers could produce elastomers with enhanced thermal resistance. Conversely, copolymerization with rigid aromatic monomers could yield high-strength, high-temperature plastics.

Solubility and Chemical Resistance: The phenoxy group would increase the hydrophobicity of the polymer, affecting its solubility in various solvents and its resistance to chemical attack.

Biocompatibility: Functionalized polytetrahydrofuran derivatives have been explored for biomedical applications. mdpi.com The specific stereochemistry of the (3R,4R) isomer could be investigated for creating biocompatible or biodegradable materials with specific biological interactions.

Table 1: Hypothetical Polymer Properties Based on Structural Components

| Structural Component | Potential Contribution to Polymer Properties |

| Tetrahydrofuran Backbone | Flexibility, elastomeric properties, good solvent resistance. |

| Pendant Phenoxy Group | Increased glass transition temperature (Tg), thermal stability, rigidity, hydrophobicity, modified refractive index. |

| Pendant Hydroxyl Group | Potential for post-polymerization modification, cross-linking, and improved adhesion. |

| (3R,4R) Stereochemistry | Potential for creating polymers with specific chirality, leading to unique optical properties or selective interactions. |

Polymers with tailored optical and electronic properties are crucial for the development of advanced devices. While no specific data exists for polymers derived from this compound, the presence of the phenoxy group suggests potential in these areas.

Aromatic polyethers and polymers with pendant aromatic groups are known to possess high refractive indices, a key property for optical applications such as lenses, waveguides, and optical films. researchgate.netgandh.com The phenoxy group in a polymer derived from this compound would be expected to increase the material's refractive index compared to aliphatic polyethers. The dispersion properties, another critical factor for optical materials, would also be influenced by this aromatic side chain. researchgate.neticm.edu.pl

In the realm of electronics, polymers with low dielectric constants are sought after for use as insulators in microelectronics to reduce signal delay and cross-talk. The combination of the polar ether linkage and the nonpolar aromatic ring could result in a polymer with a tunable dielectric constant. Furthermore, the synthesis of reactive polyesters with pendant phenol (B47542) groups has been explored for creating functional polymers. researchgate.net A similar approach using this compound could lead to materials for advanced electronic applications.

Table 2: Potential Applications in Electronics and Optics

| Application Area | Relevant Potential Property | Rationale |

| Optical Devices | High Refractive Index | The presence of the aromatic phenoxy group can increase the refractive index, which is desirable for lenses and light-guiding applications. |

| Optical Clarity | The tetrahydrofuran backbone could lead to amorphous polymers with good transparency in the visible spectrum. | |

| Birefringence | The specific stereochemistry might allow for the creation of polymers with controlled birefringence for specialized optical components. | |

| Electronics | Low Dielectric Constant | The combination of ether and aromatic moieties could be tailored to produce materials for interlayer dielectrics in integrated circuits. |

| Thermal Stability | The rigidity imparted by the phenoxy group could lead to materials that can withstand the high temperatures of semiconductor manufacturing. |

It is important to reiterate that the applications and properties discussed above are hypothetical and based on the chemical structure of this compound and the known characteristics of similar polymers. Experimental research would be necessary to synthesize and characterize polymers from this monomer to validate these potential applications.

Impurity Profiling and Process Control in the Production of 3r,4r 4 Phenoxytetrahydrofuran 3 Ol

Identification of Critical Impurities (e.g., Regioisomers, Residual Solvents, Unreacted Intermediates)

The synthesis of (3R,4R)-4-Phenoxytetrahydrofuran-3-ol can potentially generate several types of impurities. These can be broadly categorized as regioisomers, residual solvents, and unreacted intermediates.

Regioisomers: The formation of regioisomers is a significant concern in the synthesis of disubstituted tetrahydrofurans. Depending on the synthetic route, the phenoxy group could potentially be located at a different position on the tetrahydrofuran (B95107) ring, leading to the formation of regioisomeric impurities. For instance, if the synthesis involves the opening of an epoxide ring by a phenoxide nucleophile, the attack at the alternative carbon atom would result in a regioisomer.

Residual Solvents: Organic solvents are commonly used in the synthesis, purification, and crystallization of chemical compounds. Any solvent not completely removed during the manufacturing process is considered a residual solvent. The specific residual solvents that could be present as impurities in this compound would depend on the solvents used in its synthesis and purification steps. Common solvents in such syntheses might include toluene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and various alcohols.

Unreacted Intermediates: The synthesis of this compound is a multi-step process, and incomplete reactions can lead to the presence of unreacted starting materials or intermediates in the final product. For example, if the synthesis involves the reaction of a protected tetrahydrofuran precursor, any remaining unreacted precursor would be an impurity.

A hypothetical list of potential impurities is presented in the table below.

| Impurity Category | Potential Impurity Name |

| Regioisomers | (3R,4S)-4-Phenoxytetrahydrofuran-3-ol |

| (3S,4R)-4-Phenoxytetrahydrofuran-3-ol | |

| (3S,4S)-4-Phenoxytetrahydrofuran-3-ol | |

| Residual Solvents | Toluene |

| Tetrahydrofuran | |

| N,N-Dimethylformamide | |

| Isopropanol (B130326) | |

| Unreacted Intermediates | Starting materials for the final synthetic step |

| By-products from side reactions |

Analytical Methodologies for Impurity Quantification and Monitoring

To ensure the quality of this compound, validated analytical methods are required for the quantification and monitoring of the identified impurities. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for this purpose.

HPLC-UV Detection for Purity Analysis

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound and its non-volatile impurities, a reversed-phase HPLC method with UV detection is typically suitable. The phenoxy group in the molecule provides a chromophore that allows for sensitive detection by UV.

A typical HPLC-UV method would involve:

Column: A C18 stationary phase is commonly used for the separation of moderately polar organic molecules.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed to achieve good separation of the main compound from its impurities.

Detection: A UV detector set at a wavelength where the compound and its aromatic impurities have significant absorbance (e.g., around 254 nm).

The method would be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification for each known impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Process Monitoring

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it ideal for the monitoring of residual solvents. In the context of producing this compound, headspace GC-MS is the preferred technique for determining the levels of residual solvents.

The process for GC-MS analysis would generally include:

Sample Preparation: A sample of the compound is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial and heated to allow the volatile solvents to partition into the gas phase.

Gas Chromatography: An aliquot of the headspace gas is injected into the GC, where the different solvents are separated based on their boiling points and interactions with the stationary phase of the column.

Mass Spectrometry: The separated solvents are then introduced into the mass spectrometer, which provides mass information for each component, allowing for their unambiguous identification and quantification.

Strategies for Minimizing Impurity Formation and Enhancing Product Purity

A combination of process optimization and robust purification techniques is employed to minimize impurity formation and enhance the purity of the final product.

Control of Reaction Conditions:

Temperature: Precise control of the reaction temperature is crucial to minimize the formation of side products and regioisomers.

Stoichiometry: The careful control of the molar ratios of reactants can drive the reaction to completion and reduce the amount of unreacted starting materials.

Reaction Time: Optimizing the reaction time ensures the complete conversion of intermediates without promoting the formation of degradation products.

Purification Techniques:

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system can effectively remove significant amounts of impurities.

Chromatography: For impurities that are difficult to remove by crystallization, column chromatography can be employed as a highly effective purification method.

By implementing these strategies, the level of impurities in the final this compound product can be effectively controlled, ensuring it meets the stringent quality requirements for its intended use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,4R)-4-Phenoxytetrahydrofuran-3-ol to achieve high stereochemical purity?

- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation or enzymatic resolution) is critical for stereochemical control. For example, fluorinated tetrahydrofuran derivatives (e.g., ) employ fluorinated intermediates to guide regioselectivity. Use chiral HPLC or polarimetry to confirm enantiomeric excess (≥95% purity) .

- Key Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., THF/water mixtures), and catalyst loading (5–10 mol%) significantly impact yield and stereoselectivity.

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as hydroxyl and ether groups in tetrahydrofuran derivatives are prone to degradation (e.g., recommends dry, cool conditions for similar alcohols) .

- Safety Protocols : Use PPE (nitrile gloves, safety goggles) and fume hoods during handling. Follow waste disposal guidelines for halogenated/organic solvents .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for vicinal diols) and aromatic proton integration for phenoxy groups.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect diastereomers .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in crystallographic studies of similar tetrahydrofuran derivatives ( ) .

Advanced Research Questions

Q. How do stereochemical variations in tetrahydrofuran derivatives influence their reactivity in nucleophilic substitutions?

- Methodological Answer : The phenoxy group’s electron-withdrawing effects and steric bulk (3R,4R configuration) can hinder nucleophilic attack at adjacent positions. Compare with fluorinated analogs ( ), where fluorine’s electronegativity increases electrophilicity but reduces steric hindrance .

- Case Study : In , crystallographic data revealed that substituent orientation (e.g., methoxy vs. azide groups) alters reaction pathways in tetrahydrofuran-based glycosylation .

Q. How can researchers resolve contradictions between computational modeling and experimental data in reaction mechanisms?

- Methodological Answer :

- Cross-Validation : Use DFT calculations to predict transition states, then validate with kinetic isotope effects (KIE) or isotopic labeling.

- In Situ Monitoring : React-IR or Raman spectroscopy to track intermediate formation (e.g., oxocarbenium ions in ring-opening reactions) .

- Example : highlights discrepancies in predicted vs. observed regioselectivity in nucleoside analogs, resolved via combined NMR and computational analysis .

Q. What strategies minimize diastereomer formation during this compound synthesis?

- Methodological Answer :

- Solvent Optimization : Low-polarity solvents (e.g., toluene) reduce kinetic competition between pathways.

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance stereoselectivity in cyclization steps.

- Temperature Control : Slow cooling during crystallization improves diastereomer separation, as shown in for fluorinated derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to identify fluxional behavior.

- Redundant Crystallization : Grow crystals in multiple solvent systems (e.g., ethanol/water vs. hexane/ethyl acetate) to confirm consistency ( ) .

Biological Interaction Studies (Hypothetical)

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.